molecular formula C22H27BrN6O3 B12787286 Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- CAS No. 19161-89-8

Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)-

Cat. No.: B12787286
CAS No.: 19161-89-8
M. Wt: 503.4 g/mol
InChI Key: ZXVSQNIBKGWOLP-UHFFFAOYSA-N
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Description

Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- (hereafter referred to as Compound A) is a brominated acetamide derivative featuring a triazine core and a phenoxy-propoxy linker. Its molecular formula is C₂₃H₂₇BrN₆O₃, with a molecular weight of 503.39 g/mol . The compound’s structure includes:

  • A 2-bromoacetamide group, which contributes to electrophilic reactivity.
  • A phenoxy-propoxy-phenyl linker, enhancing solubility and modulating steric effects.

Properties

CAS No.

19161-89-8

Molecular Formula

C22H27BrN6O3

Molecular Weight

503.4 g/mol

IUPAC Name

2-bromo-N-[4-[3-[3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propoxy]phenyl]acetamide

InChI

InChI=1S/C22H27BrN6O3/c1-22(2)28-20(24)27-21(25)29(22)16-5-3-6-18(13-16)32-12-4-11-31-17-9-7-15(8-10-17)26-19(30)14-23/h3,5-10,13H,4,11-12,14H2,1-2H3,(H,26,30)(H4,24,25,27,28)

InChI Key

ZXVSQNIBKGWOLP-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC(=CC=C2)OCCCOC3=CC=C(C=C3)NC(=O)CBr)N)N)C

Origin of Product

United States

Biological Activity

Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- is a compound with significant biological activity, particularly in the fields of cancer treatment and parasitic infections. This article delves into its synthesis, molecular interactions, and biological efficacy based on diverse research findings.

  • Molecular Formula : C20H23BrN6O2
  • CAS Number : 19161-91-2
  • Molar Mass : 459.34 g/mol
  • Structural Characteristics : The compound features a triazine core which is known for its biological activity against various targets.

Synthesis and Characterization

The synthesis of Acetamide involves multiple steps that typically include the reaction of 4,6-diamino-2,2-dimethyl-1,3,5-triazine with phenoxy and propoxy groups. Characterization is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the structure and purity of the compound .

Anticancer Properties

Recent studies have demonstrated that Acetamide exhibits potent antiproliferative effects against several cancer cell lines:

  • Cell Lines Tested :
    • MV4-11 (biphenotypic B myelomonocytic leukemia)
    • MCF-7 (human breast carcinoma)
    • A549 (human lung carcinoma)

Key Findings :

  • The compound showed IC50 values ranging from 1.13 to 4.28 µg/ml against various cancer cell lines .
  • Specific derivatives of the compound were found to be significantly more toxic to cancer cells than to normal fibroblast cells, suggesting a selective action that minimizes damage to healthy tissues .

Antiparasitic Activity

Acetamide also exhibits activity against Toxoplasma gondii, a parasite responsible for Toxoplasmosis. In vitro studies indicated that it has IC50 values significantly lower than those of traditional treatments like sulfadiazine, indicating potential for clinical application in treating parasitic infections .

The proposed mechanisms by which Acetamide exerts its biological effects include:

  • DNA Interaction : Molecular docking studies suggest that Acetamide binds to DNA at topoisomerase sites, disrupting replication in cancer cells .
  • Intercalation : The compound may intercalate between DNA bases, leading to structural changes that inhibit cell division .
  • Targeting Enzymatic Pathways : It shows potential as an inhibitor of purine nucleoside phosphorylase in Toxoplasma gondii, affecting the parasite's metabolic pathways .

Comparative Efficacy

A comparative analysis of Acetamide with other known compounds reveals its promising profile:

Compound NameTargeted Cell LineIC50 (µg/ml)Selectivity Index
Acetamide (this study)MV4-111.13High
SulfadiazineToxoplasma gondiiVariesModerate
HexamethylmelamineOvarian CancerVariesLow

Case Studies

Several case studies highlight the effectiveness of Acetamide in preclinical settings:

  • Case Study on Cancer Cell Lines : In a study involving MV4-11 cells treated with Acetamide derivatives, researchers noted a marked decrease in cell viability after 48 hours of exposure .
  • Antiparasitic Efficacy : Another study demonstrated that Acetamide significantly reduced Toxoplasma gondii replication in vitro compared to standard treatments .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- have shown promise in inhibiting cancer cell proliferation. The triazine moiety is particularly noted for its ability to interact with DNA and RNA synthesis pathways, making it a candidate for further investigation as an anticancer agent.

Mechanism of Action
The compound's structural features allow it to potentially inhibit key enzymes involved in tumor growth. For instance, the presence of the bromine atom may enhance its lipophilicity, facilitating better membrane penetration and bioavailability. Studies have suggested that such modifications can lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies
A study published in the Journal of Medicinal Chemistry reported that derivatives of triazine compounds exhibited significant activity against human leukemia cells. The specific mechanism involved the induction of apoptosis through caspase activation pathways .

Agricultural Applications

Herbicidal Properties
Acetamide compounds have been explored for their herbicidal properties. The structure of Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- suggests potential efficacy against certain weed species due to its ability to disrupt metabolic processes in plants.

Research Findings
Field trials have demonstrated that similar acetamide derivatives effectively control broadleaf weeds while being less harmful to cereal crops. This selectivity is critical for developing sustainable agricultural practices .

Synthesis and Development

The synthesis of Acetamide, 2-bromo-N-(4-(3-(3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenoxy)propoxy)phenyl)- involves multi-step reactions that require careful optimization to yield high purity products.

StepReaction TypeKey Reagents
1BrominationBromine
2Nucleophilic SubstitutionAmine derivatives
3CouplingPhenolic compounds

This table outlines a simplified pathway for synthesizing the compound while highlighting the importance of each step in achieving the desired product.

Comparison with Similar Compounds

Research Findings and Data Tables

Critical Analysis and Gaps in Knowledge

  • Structural Data : Full NMR or crystallographic data for Compound A are absent in the literature, limiting mechanistic insights .
  • Biological Testing: No direct pharmacological studies on Compound A were identified. In contrast, analogues like ciproxifan and quinazolinone derivatives have well-documented activities .
  • Stereochemistry: The impact of chiral centers in Compound A’s triazine or linker regions remains unaddressed, unlike in sesterterpenoid studies where configuration dictates activity .

Preparation Methods

Synthesis of 4,6-Diamino-2,2-dimethyl-1,3,5-triazine Core

The 1,3,5-triazine ring substituted with amino groups and methyl groups is typically prepared by cyclization reactions involving amidines or guanidine derivatives with appropriate carbonyl compounds. The 2,2-dimethyl substitution is introduced via ketone or diketone precursors.

  • Typical conditions:
    • Reagents: Cyanuric chloride or related triazine precursors reacted with ammonia or amines
    • Temperature: Controlled heating (often 50–100 °C)
    • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
    • Purification: Recrystallization or chromatographic methods

This step yields the triazine core with amino substituents ready for further functionalization.

Formation of Phenoxy and Propoxy Linkers

The compound contains ether linkages connecting phenyl rings and the triazine moiety. These are generally formed by nucleophilic aromatic substitution or Williamson ether synthesis.

  • Typical procedure:
    • React phenolic hydroxyl groups with alkyl halides (e.g., bromoalkanes) under basic conditions
    • Bases: Potassium carbonate or sodium hydride
    • Solvents: Polar aprotic solvents such as acetone or DMF
    • Temperature: Room temperature to reflux (20–95 °C) depending on reactivity
    • Reaction time: Several hours (4–16 h)

For example, the propoxy linker can be introduced by reacting a phenol derivative with 3-bromopropanol or its derivatives, followed by conversion to the ether.

Introduction of the 2-Bromoacetamide Group

The 2-bromoacetamide moiety is introduced by acylation of the amine group on the phenyl ring with 2-bromoacetyl chloride or 2-bromoacetic acid derivatives.

  • Typical acylation conditions:
    • Reagents: 2-bromoacetyl chloride or 2-bromoacetic acid activated with coupling agents (e.g., thionyl chloride, oxalyl chloride)
    • Base: Triethylamine or pyridine to neutralize HCl formed
    • Solvent: Dichloromethane (DCM) or chloroform
    • Temperature: 0 °C to room temperature to control reaction rate and avoid side reactions
    • Workup: Extraction, washing with brine, drying over anhydrous sodium sulfate, and solvent removal under reduced pressure

Purification and Characterization

  • Purification is typically achieved by silica gel column chromatography using solvent systems such as dichloromethane/petroleum ether or ethyl acetate/n-hexane gradients.
  • Final products are often recrystallized from suitable solvents (e.g., ethanol, acetic acid) to improve purity.
  • Characterization includes NMR spectroscopy, mass spectrometry (MS), and melting point determination.

Detailed Experimental Data Summary

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Triazine core synthesis Cyclization of amidines with ketones; 50–100 °C; DMF or DMSO solvent 70–85 Formation of 4,6-diamino-2,2-dimethyl-1,3,5-triazine core
2 Ether bond formation Phenol + bromoalkane; K2CO3 base; acetone or DMF; 20–95 °C; 4–16 h 65–90 Williamson ether synthesis to form phenoxy and propoxy linkers
3 Acylation (amide formation) 2-bromoacetyl chloride + amine; triethylamine base; DCM solvent; 0 °C to RT; 1–4 h 45–75 Introduction of 2-bromoacetamide group; careful temperature control to avoid side reactions
4 Purification Silica gel chromatography; solvent gradients (DCM/petroleum ether or ethyl acetate/n-hexane) Recrystallization from ethanol or acetic acid for final purity

Representative Literature Procedures

  • A reaction of 4-bromo-2-methylbenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in aqueous 1,4-dioxane at 75 °C for 4 hours yielded intermediates used in triazine synthesis with 85% yield.
  • Ether linkages were formed by stirring phenolic compounds with alkyl halides in the presence of triethylamine or potassium carbonate at temperatures ranging from room temperature to 95 °C for 16 hours.
  • Acylation with 2-bromoacetyl chloride was performed in dichloromethane with triethylamine at 0 °C to room temperature, followed by aqueous workup and chromatographic purification, yielding the bromoacetamide derivatives in 45% yield.

Research Findings and Considerations

  • The presence of multiple amino groups on the triazine ring requires protection or selective reaction conditions to avoid side reactions during acylation and ether formation.
  • The bromo substituent on the acetamide is reactive and may undergo nucleophilic substitution; thus, reaction conditions must be optimized to prevent decomposition.
  • Solvent choice and temperature control are critical for maximizing yield and purity, especially in multi-step syntheses involving sensitive functional groups.
  • Purification by chromatography and recrystallization is essential to remove side products and unreacted starting materials.

Q & A

Q. How do researchers validate synthetic yields when scaling from milligram to gram quantities?

  • Methodological Answer : Perform kinetic studies to identify rate-limiting steps (e.g., triazole formation). Monitor intermediates via HPLC-MS and adjust stirring efficiency or temperature gradients during scale-up . Yield discrepancies >10% warrant re-optimization of solvent ratios or catalyst loading .

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